molecular formula C10H15NO B13541308 (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Cat. No.: B13541308
M. Wt: 165.23 g/mol
InChI Key: RMSCGKQKPMOHRD-QMMMGPOBSA-N
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Description

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine through a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction and amination steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2-Methoxy-4-methylphenyl)ethan-1-ol: The corresponding alcohol with different reactivity and applications.

    2-Methoxy-4-methylbenzaldehyde: The starting material for the synthesis of the compound.

Uniqueness

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. Its methoxy and methyl substituents on the phenyl ring also contribute to its distinct chemical behavior and reactivity.

Biological Activity

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine, also known as (S)-methoxyphenethylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound features a methoxy group and a methyl group on the benzene ring, contributing to its unique pharmacological profile. The stereochemistry of the compound plays a crucial role in its biological activity, as different enantiomers can exhibit distinct effects on biological systems.

This compound primarily interacts with neurotransmitter receptors in the central nervous system. Its activity can be attributed to:

  • Agonistic Effects : It may act as an agonist at certain serotonin receptors, influencing mood regulation and cognitive functions.
  • Antagonistic Effects : The compound could also function as an antagonist at other receptor sites, potentially modulating neurotransmitter release and activity.

Neuropharmacological Effects

Research indicates that this compound may have antidepressant and anxiolytic properties. Studies have shown that compounds with similar structures often exhibit psychoactive effects, which can be beneficial in treating mood disorders.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of phenethylamines have revealed that this compound may exhibit antibacterial and antifungal activities. For instance, compounds structurally related to it demonstrated significant activity against various bacterial strains:

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Related Phenethylamine0.0039 - 0.025Various Gram-positive and Gram-negative bacteria

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Antidepressant Effects

A study published in Organic & Biomolecular Chemistry investigated the effects of various phenethylamines on mood regulation. The findings indicated that this compound exhibited significant antidepressant-like effects in animal models, correlating with serotonin receptor activation .

Antimicrobial Efficacy Research

In a comprehensive analysis of monomeric alkaloids published by MDPI, researchers tested several derivatives for antimicrobial activity. The results showed that derivatives similar to this compound had MIC values indicating strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(2-methoxy-4-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8H,11H2,1-3H3/t8-/m0/s1

InChI Key

RMSCGKQKPMOHRD-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)OC

Origin of Product

United States

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